2-Amino-5-isopropylbenzamide 2-Amino-5-isopropylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18301926
InChI: InChI=1S/C10H14N2O/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

2-Amino-5-isopropylbenzamide

CAS No.:

Cat. No.: VC18301926

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-isopropylbenzamide -

Specification

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 2-amino-5-propan-2-ylbenzamide
Standard InChI InChI=1S/C10H14N2O/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)
Standard InChI Key WKCJLURSZUQTJM-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=C(C=C1)N)C(=O)N

Introduction

Chemical Structure and Molecular Characteristics

2-Amino-5-isopropylbenzamide has the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. Its structure consists of a benzene ring substituted with:

  • An amide group (-CONH₂) at position 1.

  • An amino group (-NH₂) at position 2.

  • An isopropyl group (-CH(CH₃)₂) at position 5.

The isopropyl group introduces steric hindrance, influencing the compound’s reactivity and solubility. Compared to simpler benzamides like 2-aminobenzamide, the isopropyl substituent enhances lipophilicity, which may improve membrane permeability in biological systems .

Synthetic Routes

Nitration-Reduction Pathway

A common method for synthesizing substituted benzamides involves nitration followed by reduction. While direct documentation for 2-amino-5-isopropylbenzamide is scarce, analogous protocols suggest:

  • Nitration: 5-Isopropylbenzamide is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at position 2.

  • Reduction: The nitro group is reduced to an amino group using catalysts like palladium on carbon (Pd/C) or iron in hydrochloric acid .

This pathway mirrors methods described in patents for related compounds, such as the chlorination of 2-amino-N-methylbenzamide using trichloroisocyanuric acid .

Alternative Approaches

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling could introduce the amino group to pre-functionalized benzamide intermediates.

  • Multi-step Functionalization: Starting from isatoic anhydride, as seen in the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23 g/mol
AppearanceWhite to off-white crystalline solid
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO); low in water
Melting PointEstimated 180–190°C (based on analogs)
LogP~2.1 (predicted)

The isopropyl group increases hydrophobicity compared to unsubstituted 2-aminobenzamide (LogP ~0.9), potentially enhancing bioavailability in drug discovery .

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
2-Aminobenzamide-NH₂ at position 2Lower lipophilicity; simpler synthesis
2-Amino-5-methylbenzamide-CH₃ at position 5Reduced steric hindrance vs. isopropyl
2-Amino-5-bromo-N-isopropylbenzamide-Br at position 5Enhanced electrophilicity for substitution reactions

The isopropyl group in 2-amino-5-isopropylbenzamide balances steric bulk and lipophilicity, offering unique reactivity in nucleophilic aromatic substitution .

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes requiring milder conditions are needed to improve yields.

  • Biological Screening: Limited data on pharmacokinetics and toxicity necessitate in vitro and in vivo studies.

  • Materials Integration: Exploring its role in supramolecular chemistry could unlock novel applications.

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